

Preliminary Investigation of 2-Bromo-5-chloro-m-xylene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-chloro-1,3-dimethylbenzene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-chloro-m-xylene, also known by its IUPAC name **2-bromo-5-chloro-1,3-dimethylbenzene**, is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and two methyl groups on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of 2-bromo-5-chloro-m-xylene, with a focus on its applications in medicinal chemistry and drug development. Detailed experimental protocols and mechanistic diagrams are presented to facilitate its use in a laboratory setting.

Chemical and Physical Properties

2-Bromo-5-chloro-m-xylene is a stable compound under standard conditions, though it should be handled with care due to its potential for skin and eye irritation.^{[1][2]} Key identifying information and physical properties are summarized in the tables below.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-bromo-5-chloro-1,3-dimethylbenzene
Synonyms	2-Bromo-5-chloro-m-xylene, 4-Chloro-2,6-dimethylbromobenzene
CAS Number	103724-99-8, 206559-40-2
Molecular Formula	C ₈ H ₈ BrCl
Molecular Weight	219.51 g/mol [3] [4]
Canonical SMILES	CC1=CC(=CC(=C1Br)C)Cl

Table 2: Physical Properties

Property	Value
Appearance	White to light yellow solid or liquid
Boiling Point	131 °C at 1 mmHg
Storage Temperature	Room Temperature [2]

Table 3: Spectroscopic Data (Predicted/Referenced)

Spectrum	Data
¹³ C NMR	Referenced in PubChem
Mass Spectrometry	Referenced in PubChem
IR Spectroscopy	Data for the related compound 2-bromo-m-xylene is available as a reference.

Synthesis of 2-Bromo-5-chloro-m-xylene

The primary synthetic route to 2-bromo-5-chloro-m-xylene is through a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[\[5\]](#)[\[6\]](#) The starting material for this synthesis is 4-chloro-2,6-dimethylaniline.



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Figure 1: Synthesis of 2-Bromo-5-chloro-m-xylene via Sandmeyer Reaction.

Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from established procedures for similar Sandmeyer reactions.[\[7\]](#)

Materials:

- 4-chloro-2,6-dimethylaniline
- Sodium nitrite (NaNO_2)
- Hydrobromic acid (HBr, 48% aqueous solution)
- Copper(I) bromide (CuBr)
- Ethanol (EtOH)
- Water (H_2O)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Hexane
- Silica gel for column chromatography

Procedure:

- **Diazotization:** In a flask cooled to 0 °C, dissolve 4-chloro-2,6-dimethylaniline in a mixture of ethanol and 48% aqueous hydrobromic acid. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature at 0 °C. Stir the mixture at this temperature for 15-30 minutes to ensure complete formation of the diazonium salt.
- **Sandmeyer Reaction:** To the freshly prepared diazonium salt solution, add a solution of copper(I) bromide in 48% aqueous hydrobromic acid dropwise at 0 °C.
- **Reaction Completion:** After the addition is complete, heat the reaction mixture to approximately 95 °C for 20-30 minutes. The evolution of nitrogen gas should be observed.
- **Work-up:** Cool the reaction mixture to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford 2-bromo-5-chloro-m-xylene as a colorless to pale yellow oil or solid. Alternatively, distillation under reduced pressure can be employed for purification.[\[7\]](#)

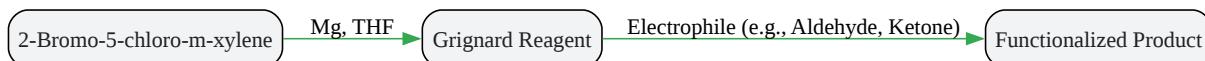
Expected Yield: Based on similar reactions, a yield in the range of 40-60% can be expected.[\[7\]](#)

Chemical Reactivity and Applications in Synthesis

The bromine and chlorine substituents on the aromatic ring of 2-bromo-5-chloro-m-xylene provide orthogonal handles for a variety of cross-coupling and organometallic reactions. The bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions and in the formation of Grignard reagents.

Grignard Reagent Formation

The bromine atom can be selectively converted to a Grignard reagent, which can then be used in a variety of subsequent reactions to form new carbon-carbon bonds.



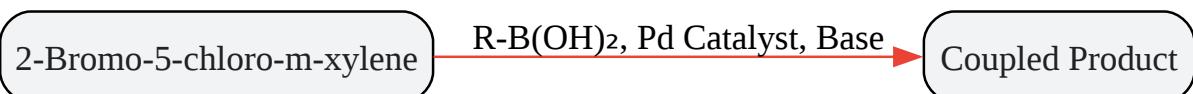
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Figure 2: Grignard Reagent Formation from 2-Bromo-5-chloro-m-xylene.

Palladium-Catalyzed Cross-Coupling Reactions

2-Bromo-5-chloro-m-xylene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization.

This reaction forms a new carbon-carbon bond by coupling with a boronic acid or ester.



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Figure 3: Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-m-xylene.

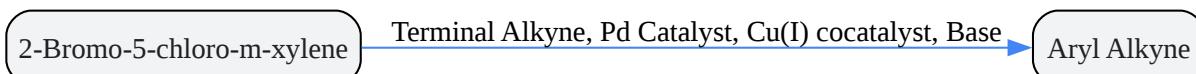
The Heck reaction involves the coupling of 2-bromo-5-chloro-m-xylene with an alkene to form a substituted alkene.[8][9]



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Figure 4: Heck Reaction of 2-Bromo-5-chloro-m-xylene.

This reaction couples 2-bromo-5-chloro-m-xylene with a terminal alkyne to generate an aryl alkyne.[10][11]



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Figure 5: Sonogashira Coupling of 2-Bromo-5-chloro-m-xylene.

This powerful reaction enables the formation of a carbon-nitrogen bond by coupling 2-bromo-5-chloro-m-xylene with an amine.[12][13]



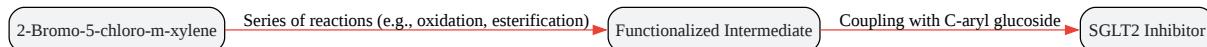
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Figure 6: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-m-xylene.

Application in Drug Development: A Key Intermediate for SGLT2 Inhibitors

2-Bromo-5-chloro-m-xylene and its derivatives are important building blocks in the synthesis of pharmaceutically active compounds. A notable application is its use as a key intermediate in the manufacturing of a family of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are a class of drugs used to treat type 2 diabetes.[14]

The synthesis of these inhibitors often involves the coupling of a substituted aryl halide with a C-aryl glucoside. The specific substitution pattern of 2-bromo-5-chloro-m-xylene allows for the strategic introduction of the necessary pharmacophoric elements. For instance, a derivative, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a crucial intermediate for these therapeutic agents.[14]



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Figure 7: Synthetic Pathway to SGLT2 Inhibitors via a 2-Bromo-5-chloro-m-xylene Derivative.

Conclusion

2-Bromo-5-chloro-m-xylene is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Sandmeyer reaction and the differential reactivity of its halogen substituents make it an attractive starting material for the synthesis of complex molecules. Its utility has been demonstrated in its application as a key intermediate in the synthesis of SGLT2 inhibitors, highlighting its importance in the field of drug development. The experimental protocols and reaction schemes provided in this guide are intended to serve as a practical resource for researchers and scientists working with this compound.

Safety Information

2-Bromo-5-chloro-m-xylene is harmful if swallowed and causes skin and serious eye irritation. [2] It may also cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) from the supplier.

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